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Compound of Interest

Compound Name: 3-Methyluracil

Cat. No.: B7734913 Get Quote

Abstract
3-Methyluracil, a methylated derivative of uracil, is a heterocyclic compound of significant

interest in medicinal chemistry and drug development.[1] Its utility as a scaffold or intermediate

necessitates a thorough understanding of its physicochemical properties, paramount among

which is solubility. This guide provides a detailed exploration of the solubility of 3-methyluracil
across various solvent systems. We will delve into its fundamental physicochemical

characteristics, present known solubility data, detail robust experimental protocols for solubility

determination, analyze the key factors influencing its solubility, and touch upon thermodynamic

models for solubility prediction. This document is intended to serve as a critical resource for

researchers, formulation scientists, and drug development professionals working with this

compound.

Physicochemical Properties of 3-Methyluracil
A foundational understanding of a compound's intrinsic properties is essential to rationalize its

solubility behavior. 3-Methyluracil (3-MeU) is a pyrimidone, specifically uracil with a methyl

group at the N3 position.[2][3]

Key physicochemical parameters are summarized below. These values are critical as they

dictate the intermolecular forces at play between the solute (3-Methyluracil) and various

solvents.
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Property Value Source

Molecular Formula C₅H₆N₂O₂ [2][4][5]

Molecular Weight 126.11 g/mol [2][4][5]

IUPAC Name
3-methylpyrimidine-

2,4(1H,3H)-dione
[2]

CAS Number 608-34-4 [2][4]

pKa 9.95 ± 0.10 (Predicted) [4]

Crystal Structure
Orthorhombic, Space Group

Pbnm
[6]

Appearance Powder

The presence of two carbonyl groups and an N-H proton allows 3-methyluracil to act as both

a hydrogen bond donor and acceptor. Its predicted pKa of ~9.95 indicates it is a very weak

acid, with the N1 proton being ionizable under strongly alkaline conditions.[4]

Solubility of 3-Methyluracil in Various Solvents
Solubility is a critical parameter that impacts everything from reaction kinetics in synthesis to

bioavailability in drug formulations.[7][8] The data for 3-methyluracil, while not exhaustively

published across all conceivable solvents, provides a clear picture of its general behavior.
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Solvent
Reported
Solubility

Temperature Comments Source

Water 200 g/L Not Stated

High aqueous

solubility is

indicated.

[4]

1 M NaOH 50 mg/mL Not Stated

Soluble;

ionization at high

pH enhances

solubility.

Methanol 50 mg/mL Not Stated
Soluble in polar

protic solvents.

Analysis of Solubility Behavior: The high reported solubility in water is consistent with the

molecule's ability to form multiple hydrogen bonds.[4] Its solubility in methanol, a polar protic

solvent, further supports this. The significant solubility in 1 M NaOH is a direct consequence of

its acidic N1 proton; at a pH well above its pKa, the molecule is deprotonated to form a highly

water-soluble salt.

Experimental Determination of Thermodynamic
Solubility
For drug development, the thermodynamic solubility is the most crucial value. It represents the

true equilibrium concentration of a solute in a solvent at a given temperature and pressure, in

the presence of excess solid drug.[9][10] This is distinct from kinetic solubility, which is often

measured in high-throughput screens and can be influenced by factors like the dissolution rate

and the use of co-solvents like DMSO.[9][11]

The "gold standard" for determining thermodynamic solubility is the Saturation Shake-Flask

Method.[12] This method is reliable and widely accepted for its accuracy.[12]

Detailed Protocol: Equilibrium Shake-Flask Method
This protocol is designed to be a self-validating system by ensuring equilibrium is truly reached.
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Principle: An excess amount of the solid compound is agitated in a specific solvent for a

prolonged period until the concentration of the dissolved compound in the solvent reaches a

constant value. This constant concentration is the equilibrium (thermodynamic) solubility.

Materials:

3-Methyluracil (solid powder)

Solvent of interest (e.g., Water, Phosphate Buffer pH 7.4, Ethanol)

Volumetric flasks, screw-capped vials (e.g., 2 mL glass vials)

Orbital shaker or rotator with temperature control

Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology:

Preparation: Add an excess of solid 3-methyluracil to a series of vials.

Causality: Using an excess of solid is non-negotiable. It ensures that the solution remains

saturated throughout the experiment, which is the definition of equilibrium solubility.[12] A

good starting point is to add at least 2-3 times the expected soluble amount.

Solvent Addition: Accurately dispense a known volume of the pre-equilibrated solvent into

each vial.

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant

temperature (e.g., 25°C or 37°C) and agitation speed.[13]

Causality: Agitation is required to facilitate the dissolution process and prevent settling, but

it should not be so vigorous as to cause particle attrition. Temperature control is critical as

solubility is highly temperature-dependent.[7][14]

Sampling & Validation: Agitate the vials for an extended period. To validate that equilibrium

has been reached, take samples at multiple time points.
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Initial Time Point: After 24 hours, pause agitation and allow the vials to stand for 30

minutes for solids to settle.

Second Time Point: Continue agitation for another 24 hours (48 hours total) and repeat the

sampling process.

Trustworthiness: The system is self-validating if the measured concentration at 48 hours is

identical (within experimental error) to the concentration at 24 hours.[15] If the

concentration is still increasing, the experiment must be continued until a plateau is

reached.

Phase Separation: Carefully withdraw an aliquot of the supernatant. It is critical to separate

the saturated solution from the undissolved solid without altering the equilibrium.

Method A (Preferred): Centrifuge the vials at high speed to pellet the excess solid.

Method B: Filter the suspension using a syringe filter chemically compatible with the

solvent.[9]

Causality: Failure to completely remove undissolved solid particles will lead to artificially

high and erroneous solubility values. The first few drops from a syringe filter should be

discarded to saturate any potential binding sites on the filter membrane.[9]

Analysis: Quantify the concentration of 3-methyluracil in the clear filtrate or supernatant

using a pre-validated analytical method, such as HPLC-UV.[8][11]

Prepare a standard calibration curve of 3-methyluracil in the same solvent.

Dilute the sample if necessary to fall within the linear range of the calibration curve.

Calculate the final solubility, accounting for any dilutions, and report in units such as

mg/mL or mol/L.

Experimental Workflow Diagram
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Phase 1: Preparation

Phase 2: Equilibration

Phase 3: Phase Separation

Phase 4: Analysis & Validation

Add excess 3-Methyluracil
to vials

Add precise volume of
temperature-equilibrated solvent

Seal vials and agitate
at constant temperature

(e.g., 25°C)

Sample at 24h

Continue agitation

Sample at 48h

Centrifuge sample or
filter with 0.22 µm syringe filter

Collect clear supernatant/filtrate

Quantify concentration
via validated HPLC-UV method

Compare [C] at 24h vs 48h

[C]24h = [C]48h?

Equilibrium Confirmed:
Report Thermodynamic Solubility

Yes

Equilibrium Not Reached:
Continue Agitation & Resample

No
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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